molecular formula C16H16N6O2 B6135759 N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide

N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide

Cat. No.: B6135759
M. Wt: 324.34 g/mol
InChI Key: REJSAJFZEDCBDJ-AYKLPDECSA-N
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Description

N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring structure

Preparation Methods

The synthesis of N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction conditions . Major products formed from these reactions depend on the specific reactants and conditions used but can include various substituted pyridine derivatives.

Scientific Research Applications

N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target but often include modulation of enzymatic activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide include:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not possible with simpler or more common pyridine derivatives.

Properties

IUPAC Name

N-[(E)-[(3E)-3-(pyridine-3-carbonylhydrazinylidene)butan-2-ylidene]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-11(19-21-15(23)13-5-3-7-17-9-13)12(2)20-22-16(24)14-6-4-8-18-10-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJSAJFZEDCBDJ-AYKLPDECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C(=NNC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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